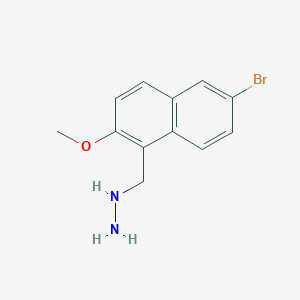
((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine is an organic compound with the molecular formula C12H13BrN2O. This compound is characterized by a bromine atom attached to a methoxynaphthalene ring, which is further linked to a hydrazine group. It is primarily used in pharmaceutical research and chemical synthesis due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine typically involves the reaction of 6-bromo-2-methoxynaphthalene with hydrazine derivatives under controlled conditions. One common method includes the use of a solvent such as methanol or ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product.
化学反応の分析
Types of Reactions
((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazine group into an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom and methoxynaphthalene ring contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
6-Bromo-2-methoxynaphthalene: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
2-Methoxynaphthalene: Does not contain the bromine atom, resulting in different reactivity and applications.
Naphthalene derivatives: Various naphthalene derivatives with different substituents can be compared based on their chemical and biological properties.
Uniqueness
((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine is unique due to the presence of both a bromine atom and a hydrazine group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
1420793-25-4 |
|---|---|
分子式 |
C12H13BrN2O |
分子量 |
281.15 g/mol |
IUPAC名 |
(6-bromo-2-methoxynaphthalen-1-yl)methylhydrazine |
InChI |
InChI=1S/C12H13BrN2O/c1-16-12-5-2-8-6-9(13)3-4-10(8)11(12)7-15-14/h2-6,15H,7,14H2,1H3 |
InChIキー |
SAAHFLUIJTYWEF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


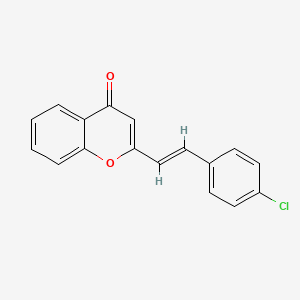
![7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B15063983.png)


![6-Bromo-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B15063996.png)
![7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15064004.png)
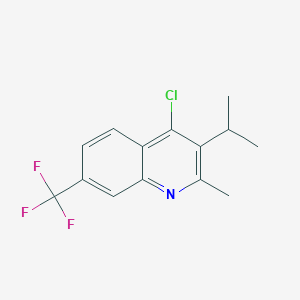
![3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one](/img/structure/B15064012.png)

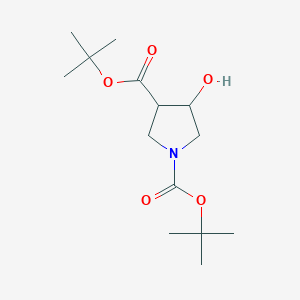
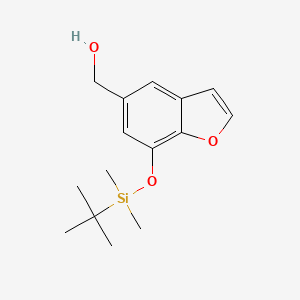
![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B15064045.png)
![(E)-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one](/img/structure/B15064061.png)
![6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine](/img/structure/B15064076.png)
